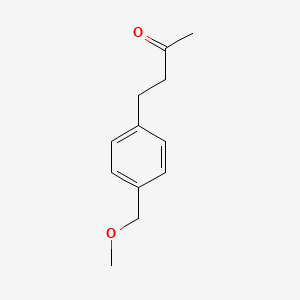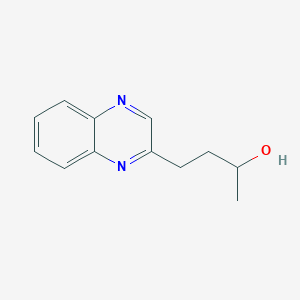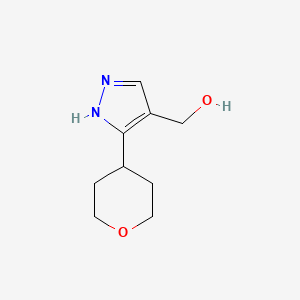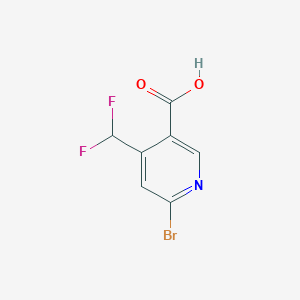
2-amino-3-cyclobutyl-N-methylpropanamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is commonly used in scientific research, particularly in the study of neuromuscular junctions. This compound is known for its unique structure, which includes a cyclobutyl ring, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclobutylamine with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically employed.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for testing and calibration.
Biology: Studied for its effects on neuromuscular junctions, providing insights into nerve-muscle interactions.
Industry: Utilized in the synthesis of other complex organic compounds.
作用機序
The exact mechanism of action of 2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets at the neuromuscular junction, affecting the transmission of nerve impulses to muscles. This interaction likely involves binding to receptors or enzymes that regulate neurotransmitter release and muscle contraction.
類似化合物との比較
Similar Compounds
2-amino-3-cyclobutylpropanamide: Lacks the N-methyl group, making it less complex.
N-methyl-2-amino-3-cyclobutylpropanamide: Similar structure but without the hydrochloride salt form.
Uniqueness
2-amino-3-cyclobutyl-N-methylpropanamide hydrochloride is unique due to its combination of a cyclobutyl ring and the N-methyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.
特性
分子式 |
C8H17ClN2O |
|---|---|
分子量 |
192.68 g/mol |
IUPAC名 |
2-amino-3-cyclobutyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-8(11)7(9)5-6-3-2-4-6;/h6-7H,2-5,9H2,1H3,(H,10,11);1H |
InChIキー |
HRQPWYHQBMBMTN-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C(CC1CCC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)


![2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine](/img/structure/B13584320.png)


![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)



